![molecular formula C21H29NO3 B4226613 N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226613.png)
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential use as a selective antagonist for the TRPV1 ion channel. This channel is involved in the transmission of pain signals, and its inhibition by BCTC has shown promise in the development of new pain management strategies.
Mechanism of Action
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide acts as a selective antagonist for the TRPV1 ion channel, blocking its activity and preventing the transmission of pain signals. It does not affect other ion channels, making it a highly specific and targeted therapy.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been shown to effectively reduce pain in animal models, without the side effects associated with current pain management drugs. It has also been shown to reduce inflammation and hyperalgesia, making it a potential therapy for a range of pain-related conditions.
Advantages and Limitations for Lab Experiments
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several advantages for lab experiments, including its high specificity and selectivity for the TRPV1 ion channel. However, its potency can vary depending on the experimental conditions, and its effects can be influenced by other factors such as pH and temperature.
Future Directions
There are several potential future directions for research on N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, including further optimization of its synthesis and purification methods, as well as the development of new analogs with improved potency and selectivity. Additionally, studies on the long-term effects of N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide on pain management and its potential use in combination with other therapies are needed. Finally, the development of new delivery methods for N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, such as transdermal patches or sustained-release formulations, could improve its efficacy and patient compliance.
Scientific Research Applications
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential use in pain management. It has been shown to selectively inhibit the TRPV1 ion channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the development of new analgesic drugs that can target pain without the side effects associated with current therapies.
properties
IUPAC Name |
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-5-6-13-25-16-9-7-15(8-10-16)22-18(24)21-12-11-20(4,17(23)14-21)19(21,2)3/h7-10H,5-6,11-14H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHNJNYGINNMIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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